molecular formula C19H18N2O4 B354588 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid CAS No. 940503-24-2

2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid

Cat. No.: B354588
CAS No.: 940503-24-2
M. Wt: 338.4g/mol
InChI Key: XFSGVJVEFLOEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. In biology and medicine, this compound helps in understanding disease mechanisms and developing therapeutic strategies. In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, altering their structure and function, which can lead to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(15-5-1-2-6-16(15)19(24)25)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSGVJVEFLOEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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